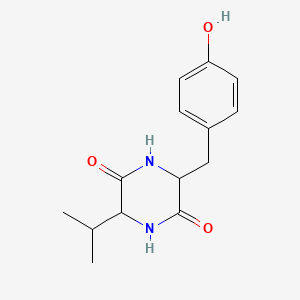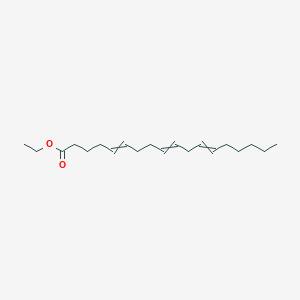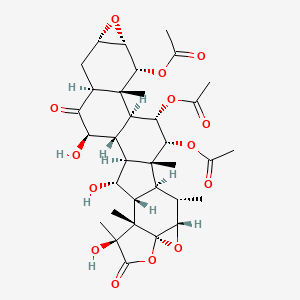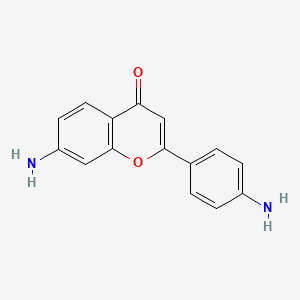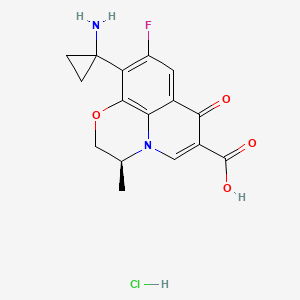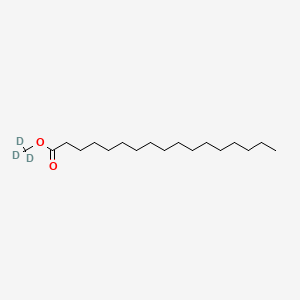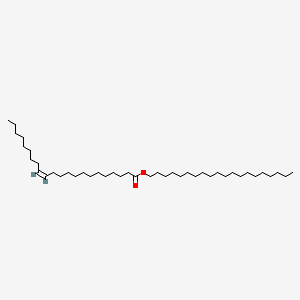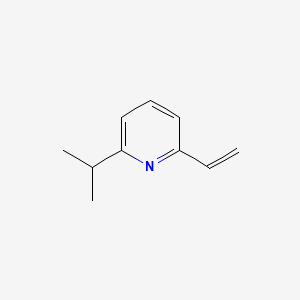![molecular formula C8H14N2O B592477 6,9-Diazaspiro[4.5]decan-10-one CAS No. 1664-33-1](/img/structure/B592477.png)
6,9-Diazaspiro[4.5]decan-10-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6,9-Diazaspiro[4.5]decan-10-one is a spirocyclic compound characterized by a unique structure that includes a spiro junction between a piperidine and a lactam ring.
Mechanism of Action
Target of Action
The primary targets of 6,9-Diazaspiro[4.5]decan-10-one are Receptor-interacting protein kinase 1 (RIPK1) and Chitin synthase (CHS) . RIPK1 is a key component in the necroptosis signaling pathway, which is a type of programmed cell death . CHS is an enzyme that plays a crucial role in the biosynthesis of chitin, a key component of the fungal cell wall .
Mode of Action
This compound interacts with its targets by inhibiting their activity. It acts as a potent inhibitor of RIPK1, blocking the activation of the necroptosis pathway . Additionally, it exhibits moderate to excellent potency against CHS, thereby inhibiting chitin synthesis .
Biochemical Pathways
The compound affects the necroptosis signaling pathway by inhibiting RIPK1 . This pathway is involved in various pathophysiological disorders, including inflammatory, neurodegenerative, infectious, and malignant diseases . By inhibiting CHS, it affects the chitin synthesis pathway, which is crucial for the structural integrity of fungal cells .
Result of Action
By inhibiting RIPK1, this compound can potentially prevent or reduce necroptosis, thereby mitigating the associated pathophysiological disorders . Its inhibition of CHS can lead to a disruption in the structural integrity of fungal cells, making it a potential antifungal agent .
Biochemical Analysis
Biochemical Properties
It has been found that similar compounds, such as 2,8-diazaspiro[4.5]decan-1-one derivatives, have shown inhibitory activities against certain enzymes
Cellular Effects
Similar compounds have shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
Related compounds have been found to exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,9-Diazaspiro[4.5]decan-10-one typically involves the cyclization of appropriate precursors. One common method includes the reaction of tetrahydropyran-4-carbonitrile with 1-bromo-2-fluoroethane, followed by cyclization to form the spiro compound . Another approach involves the Strecker synthesis on cycloalkanone derivatives, followed by partial hydrolysis and N-cyanomethylation, leading to the formation of the desired spiro compound .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using cost-effective reagents, and employing scalable purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
6,9-Diazaspiro[4.5]decan-10-one undergoes various chemical reactions, including:
Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the spirocyclic structure or reduce functional groups.
Substitution: Nucleophilic substitution reactions can introduce different substituents onto the spirocyclic framework.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).
Nucleophiles: Halides, amines, and other nucleophilic species.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated or carbonylated derivatives, while substitution reactions can produce a variety of substituted spiro compounds .
Scientific Research Applications
6,9-Diazaspiro[4.5]decan-10-one has several applications in scientific research:
Medicinal Chemistry: It serves as a scaffold for the development of anticonvulsant and anti-ulcer agents
Biological Studies: The compound is used to study the structure-activity relationships of spirocyclic molecules and their biological effects.
Industrial Chemistry:
Comparison with Similar Compounds
Similar Compounds
6-Aryl-9-substituted-6,9-diazaspiro[4.5]decane-8,10-diones: These compounds share a similar spirocyclic structure and have been studied for their anticonvulsant properties.
1-Thia-4,8-diazaspiro[4.5]decan-3-one: This compound is another spirocyclic molecule with potential anti-ulcer activity.
Uniqueness
6,9-Diazaspiro[4.5]decan-10-one is unique due to its specific spirocyclic structure, which imparts distinct chemical and biological properties. Its ability to serve as a versatile scaffold for the synthesis of bioactive molecules sets it apart from other similar compounds .
Properties
IUPAC Name |
6,9-diazaspiro[4.5]decan-10-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2O/c11-7-8(3-1-2-4-8)10-6-5-9-7/h10H,1-6H2,(H,9,11) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOOFQCLLFLKXDW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(C1)C(=O)NCCN2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90653423 |
Source


|
| Record name | 6,9-Diazaspiro[4.5]decan-10-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90653423 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1664-33-1 |
Source


|
| Record name | 6,9-Diazaspiro[4.5]decan-10-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90653423 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
